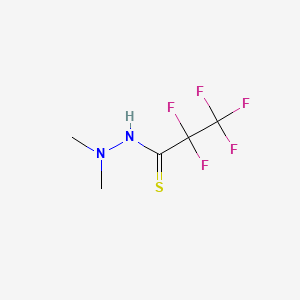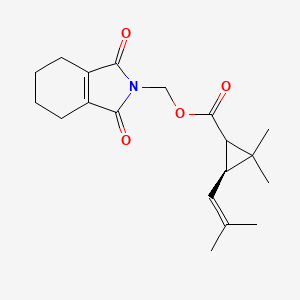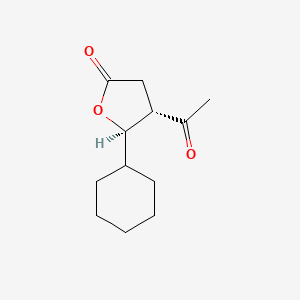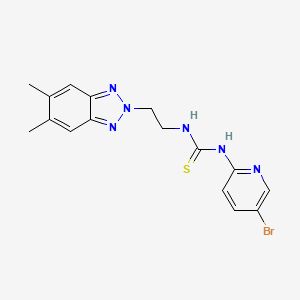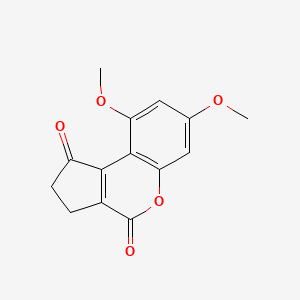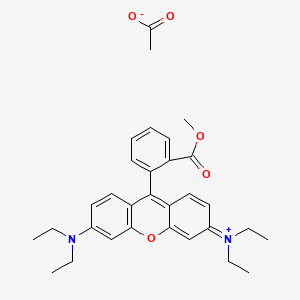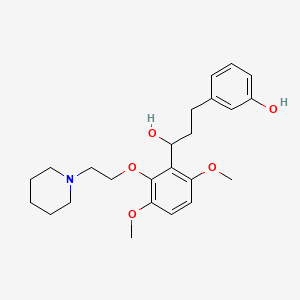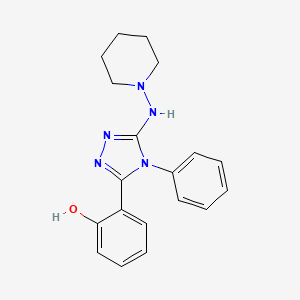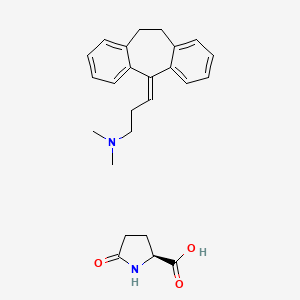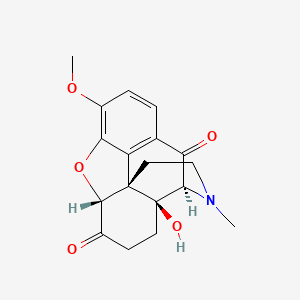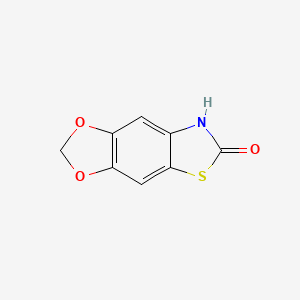
Disodium 4-((2,4-dihydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 300-390-5, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of in vitro diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is a mixture of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These isothiazolones are typically synthesized through the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of chlorinating agents and specific solvents to ensure the formation of the desired isothiazolinone ring structure.
Industrial Production Methods: In industrial settings, the production of ProClin 300 is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the continuous monitoring of temperature, pH, and reactant concentrations. The final product is then purified through distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The isothiazolinone ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolinone ring to its corresponding thiol derivatives.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted isothiazolinones with various functional groups.
科学研究应用
ProClin 300 has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical reagents to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of biological samples.
Medicine: Incorporated in diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Utilized in various industrial processes where microbial contamination needs to be controlled, such as in paints, coatings, and adhesives .
作用机制
The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, specifically the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This inhibition leads to a rapid loss of ATP production, ultimately causing cell death .
相似化合物的比较
ProClin 300 is compared with other similar compounds, such as:
ProClin 150: Contains a different ratio of isothiazolones and is used in applications requiring lower concentrations of preservatives.
ProClin 950: Has a higher concentration of active ingredients and is used in more demanding applications.
Kathon CG: Another isothiazolinone-based preservative with similar antimicrobial properties but different formulation and usage guidelines.
Uniqueness: ProClin 300 is unique due to its balanced formulation that provides broad-spectrum antimicrobial activity while maintaining compatibility with a wide range of enzymes and diagnostic reagents. Its stability over a wide pH range and low toxicity at recommended use levels make it a preferred choice in various applications .
属性
CAS 编号 |
93939-98-1 |
|---|---|
分子式 |
C28H16N8Na2O14S2 |
分子量 |
798.6 g/mol |
IUPAC 名称 |
disodium;4-[[2,4-dihydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N8O14S2.2Na/c37-23-9-16(36(43)44)5-6-19(23)30-34-26-27(39)21(32-29-14-1-3-15(4-2-14)35(41)42)12-22(28(26)40)33-31-20-10-17(51(45,46)47)7-13-8-18(52(48,49)50)11-24(38)25(13)20;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI 键 |
OELVARRDNPTXHJ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


